molecular formula C6H3BrF3N B156976 2-Bromo-5-(trifluoromethyl)pyridine CAS No. 50488-42-1

2-Bromo-5-(trifluoromethyl)pyridine

Cat. No. B156976
CAS RN: 50488-42-1
M. Wt: 225.99 g/mol
InChI Key: GSKMWMFOQQBVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Bromo-5-(trifluoromethyl)pyridine is a brominated pyridine derivative with a trifluoromethyl group at the fifth position. It is a part of a broader class of halogenated pyridines, which are of significant interest in organic chemistry due to their utility in various chemical reactions and as intermediates in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of halogenated pyridines often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . Although not directly related to this compound, this method highlights the general approach to synthesizing brominated pyridine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized by X-ray diffraction (XRD) and spectroscopic techniques. For example, the molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by X-ray diffraction studies .

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, including Diels-Alder cycloadditions, as demonstrated by 5-Bromo-2-pyrone, which undergoes smooth cycloadditions with dienophiles . Additionally, bromopyridines can undergo bromine-magnesium exchange reactions to yield pyridyl magnesium chlorides, which can be further reacted with elemental selenium to synthesize diselenides .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be studied using spectroscopic methods and density functional theory (DFT). For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using FT-IR and NMR spectroscopies, and its geometric structure was optimized using DFT . The non-linear optical (NLO) properties of the compound were also determined, indicating potential applications in materials science.

Scientific Research Applications

Spectroscopic and Optical Studies

2-Bromo-5-(trifluoromethyl)pyridine has been characterized spectroscopically, revealing insights into its structure and properties. Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were employed for this purpose. Density Functional Theory (DFT) was used to understand its geometric structure, vibrational frequencies, and chemical shift values. These studies provide a foundational understanding of the compound's molecular characteristics (Vural & Kara, 2017).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction. These derivatives have potential applications in various fields including materials science. The reaction pathways and potential uses of these derivatives, such as chiral dopants for liquid crystals, were explored using DFT studies (Ahmad et al., 2017).

Functionalization and Metalations

This compound has been subject to various functionalization processes. For instance, it has been converted into different carboxylic acids, exploring the concept of regioexhaustive functionalization. This shows its versatility in chemical synthesis and the potential for creating a variety of chemically active derivatives (Cottet et al., 2004).

Application in Liquid Crystal Synthesis

It has been used in the synthesis of liquid crystalline materials. The Negishi coupling process was utilized to create pyridylstannanes, which are key intermediates in the synthesis of liquid crystals. This highlights its role in the development of advanced materials (Getmanenko & Twieg, 2008).

Safety and Hazards

“2-Bromo-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “2-Bromo-5-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-(trifluoromethyl)pyridine is the respiratory system . This compound interacts with the respiratory system, potentially causing changes in its function.

Mode of Action

This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This interaction with its targets can lead to changes in the chemical structure of the compound, which can further influence its biological activity.

Biochemical Pathways

The compound is involved in the regioselective C-4 deprotonation with LDA and trapping with carbon dioxide , leading to the corresponding C-4 acid . This suggests that the compound may play a role in influencing certain biochemical pathways, potentially affecting downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, exposure to dust should be avoided, and personal protective equipment should be worn when handling the compound .

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKMWMFOQQBVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371360
Record name 2-Bromo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50488-42-1
Record name 2-Bromo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(trifluoromethyl)pyridine
Reactant of Route 5
2-Bromo-5-(trifluoromethyl)pyridine
Reactant of Route 6
2-Bromo-5-(trifluoromethyl)pyridine

Q & A

Q1: What makes 2-Bromo-5-(trifluoromethyl)pyridine a valuable building block in organic synthesis?

A: This compound is particularly useful due to its ability to undergo selective chemical transformations. For instance, it can be selectively deprotonated at the 3-position, allowing for the introduction of various functional groups. [] This selectivity is crucial in organic synthesis for constructing complex molecules with precise arrangements of atoms.

Q2: Can you elaborate on the applications of this compound in the synthesis of bipyridine derivatives?

A: Research demonstrates that this compound serves as a precursor for synthesizing 5,5′-bis(trifluoromethyl)-2,2′-bipyridine via a palladium-catalyzed reductive homocoupling reaction. [] Notably, this reaction can be performed using Cyrene™ (dihydrolevoglucosenone), a bio-renewable and less toxic solvent alternative to traditional options like dimethylformamide. [] The resulting bipyridine derivatives have applications in various fields, including materials science and catalysis.

Q3: Are there alternative synthetic routes or greener alternatives explored in the synthesis of this compound derivatives?

A: While the provided research highlights the use of palladium acetate as a catalyst, further studies explore optimizing this reaction. For example, using a 50% γ-valerolactone (GVL) in Cyrene™ blend significantly improves the reaction yield and reduces the required palladium acetate catalyst loading. [] This modification exemplifies efforts towards greener synthetic approaches by minimizing waste and utilizing more sustainable solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.